molecular formula C17H16ClN3O2 B14442166 Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- CAS No. 77420-90-7

Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)-

Cat. No.: B14442166
CAS No.: 77420-90-7
M. Wt: 329.8 g/mol
InChI Key: CHNYCUZNPKRLAO-UHFFFAOYSA-N
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Description

Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- is a chemical compound that belongs to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9 of the acridine ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in studies related to DNA intercalation and as a fluorescent probe for nucleic acids.

    Medicine: Investigated for its potential as an antimalarial agent and in the treatment of various parasitic infections.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through intercalation between adjacent base pairs, leading to the inhibition of nucleic acid synthesis. Additionally, it may interfere with cellular processes by inhibiting enzymes such as phospholipase A2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit nucleic acid synthesis makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

77420-90-7

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

3-[(6-chloro-2-methoxyacridin-9-yl)amino]propanamide

InChI

InChI=1S/C17H16ClN3O2/c1-23-11-3-5-14-13(9-11)17(20-7-6-16(19)22)12-4-2-10(18)8-15(12)21-14/h2-5,8-9H,6-7H2,1H3,(H2,19,22)(H,20,21)

InChI Key

CHNYCUZNPKRLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCC(=O)N

Origin of Product

United States

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